molecular formula C5H6BrN3O2 B1425075 Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate CAS No. 774608-89-8

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1425075
M. Wt: 220.02 g/mol
InChI Key: IKUFDPUSUXPOAC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the CAS Number: 774608-89-8 . It has a molecular weight of 220.03 . It appears as a pale-yellow to yellow-brown solid or liquid .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate and similar compounds often involves the use of phosphorus oxychloride . The reaction conditions for the synthesis of related 1,2,3-triazoles have been developed using copper catalysis .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is 1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate are not detailed in the search results, triazoles in general are known to be versatile intermediates in organic synthesis . They can participate in various reactions, including those involving transition metals .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a pale-yellow to yellow-brown solid or liquid . It has a molecular weight of 220.03 . The compound is typically stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Triazole Derivatives : This compound is used in the synthesis of various triazole derivatives. For example, a study by Pokhodylo, Obushak (2019) demonstrates its role in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).

  • Building Blocks in Organic Synthesis : It serves as an important building block in organic synthesis. Khomenko, Doroschuk, Lampeka (2016) describe its utilization in cyclocondensation reactions to obtain 5-substituted ethyl 1,2,4-triazole-3-carboxylates (Khomenko, Doroschuk, & Lampeka, 2016).

  • Synthesis Route Optimization : Chudinov, Matveev, Zhurilo, Prutkov, Shvets (2015) developed an efficient route for the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates, highlighting the compound's role in optimizing synthesis processes (Chudinov et al., 2015).

  • Heterocyclic Substituents Synthesis : Grebenkina, Matveev, Chudinov (2020) utilized it in the parallel synthesis of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5, demonstrating its adaptability in synthesizing diverse compounds (Grebenkina, Matveev, & Chudinov, 2020).

  • Recyclization Methods : A study by Matiychuk, Potopnyk, Luboradzki, Obushak (2011) presented a recyclization method using this compound for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFDPUSUXPOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680912
Record name Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

CAS RN

774608-89-8
Record name Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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